molecular formula C6H6ClIN2 B15150862 6-Chloro-2-iodo-N-methylpyridin-3-amine

6-Chloro-2-iodo-N-methylpyridin-3-amine

Cat. No.: B15150862
M. Wt: 268.48 g/mol
InChI Key: PPLOZRXDWRFSAQ-UHFFFAOYSA-N
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Description

6-Chloro-2-iodo-N-methylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C6H6ClIN2 It is a derivative of pyridine, featuring both chlorine and iodine substituents on the pyridine ring, along with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-iodo-N-methylpyridin-3-amine typically involves multi-step organic reactions. One common method is the halogenation of N-methylpyridin-3-amine, where chlorine and iodine are introduced to the pyridine ring. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl) in the presence of a suitable solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography and crystallization ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-iodo-N-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups like alkyl or aryl groups .

Scientific Research Applications

6-Chloro-2-iodo-N-methylpyridin-3-amine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for drug development, particularly in designing molecules that target specific biological pathways.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-iodo-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The chlorine and iodine substituents can form halogen bonds with biological molecules, influencing their activity. The methylamine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects. These interactions can affect various biological pathways, leading to the compound’s observed activities .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-iodo-N-methylpyridin-3-amine
  • 6-Chloro-2-iodo-3-methylpyridine
  • 2-Chloro-1-methylpyridinium iodide

Uniqueness

6-Chloro-2-iodo-N-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. The presence of both chlorine and iodine atoms allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C6H6ClIN2

Molecular Weight

268.48 g/mol

IUPAC Name

6-chloro-2-iodo-N-methylpyridin-3-amine

InChI

InChI=1S/C6H6ClIN2/c1-9-4-2-3-5(7)10-6(4)8/h2-3,9H,1H3

InChI Key

PPLOZRXDWRFSAQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=C(C=C1)Cl)I

Origin of Product

United States

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